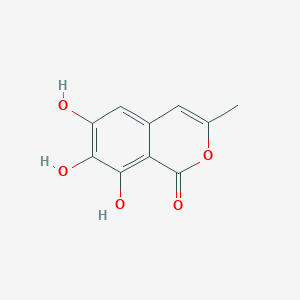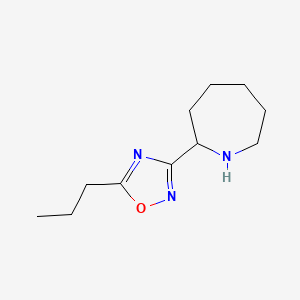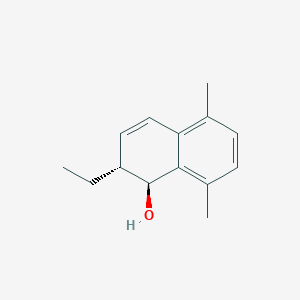
(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the transformation of lactone derivatives into the desired compound can be carried out using specific catalysts and reaction conditions . Another method includes the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and distillation to isolate the desired enantiomer and remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Applications De Recherche Scientifique
(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Its stereochemistry makes it a valuable compound for studying enzyme-substrate interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into particular binding sites on enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R)-2-bromocyclopentanol
- (1S,2R)-2-phenylcyclohexanol
- (1S,2R)-2-amino-1,2-diphenylethanol
Uniqueness
What sets (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol apart from similar compounds is its specific stereochemistry and the presence of ethyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H18O |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C14H18O/c1-4-11-7-8-12-9(2)5-6-10(3)13(12)14(11)15/h5-8,11,14-15H,4H2,1-3H3/t11-,14+/m1/s1 |
Clé InChI |
ANXKMZQJKWJSSJ-RISCZKNCSA-N |
SMILES isomérique |
CC[C@@H]1C=CC2=C(C=CC(=C2[C@H]1O)C)C |
SMILES canonique |
CCC1C=CC2=C(C=CC(=C2C1O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


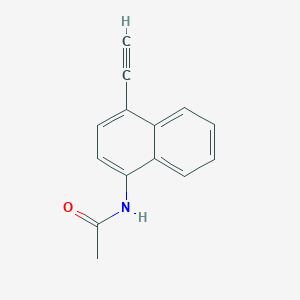


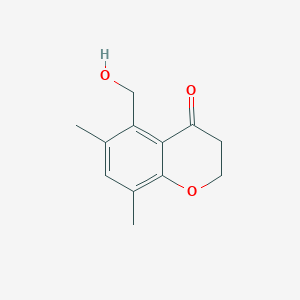
![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)




![1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride](/img/structure/B11895008.png)

![4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)
